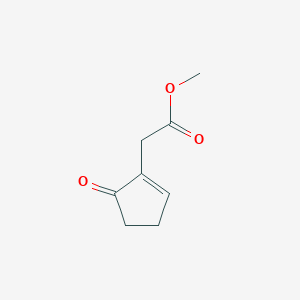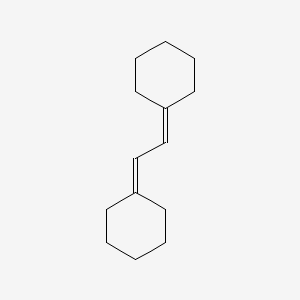
(2-Cyclohexylideneethylidene)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclohexylideneethylidene)cyclohexane is an organic compound with the molecular formula C14H22 It is characterized by its unique structure, which consists of two cyclohexane rings connected by a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylideneethylidene)cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylidene cyclohexane under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the double bond between the two cyclohexane rings .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as temperature and pressure, to maximize yield and efficiency.
化学反応の分析
Types of Reactions
(2-Cyclohexylideneethylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane compounds.
科学的研究の応用
(2-Cyclohexylideneethylidene)cyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and structural properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
作用機序
The mechanism of action of (2-Cyclohexylideneethylidene)cyclohexane involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications.
類似化合物との比較
Similar Compounds
Cyclohexane: A simpler structure with a single cyclohexane ring.
Cyclohexanone: Contains a ketone functional group.
Cyclohexanol: Contains a hydroxyl group.
Uniqueness
(2-Cyclohexylideneethylidene)cyclohexane is unique due to its double-bonded structure connecting two cyclohexane rings. This configuration imparts distinct chemical properties and reactivity compared to its simpler counterparts.
特性
CAS番号 |
53723-48-1 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC名 |
2-cyclohexylideneethylidenecyclohexane |
InChI |
InChI=1S/C14H22/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h11-12H,1-10H2 |
InChIキー |
ARNVRGJBMXJHBD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC=C2CCCCC2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
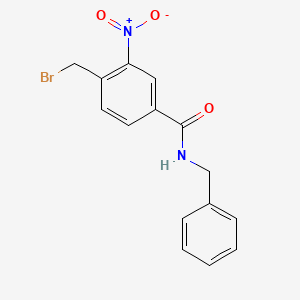
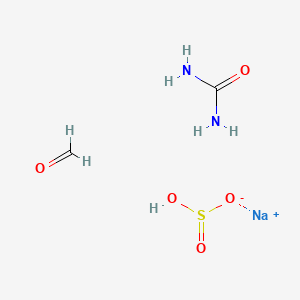

![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
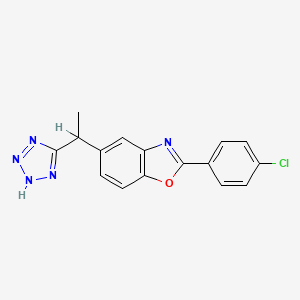
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
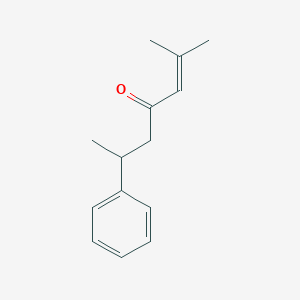
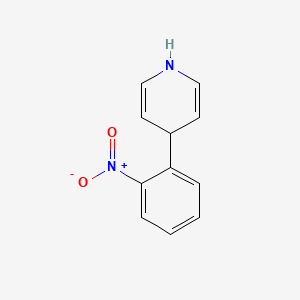


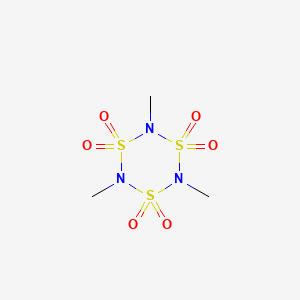
![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
